

(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid chemical structure

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Compound of Interest

Compound Name: (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid

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An In-Depth Technical Guide to **(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid, systematically known as N α ,N ϵ -Bis(Boc)-L-lysine and commonly abbreviated as Boc-Lys(Boc)-OH, is a pivotal lysine derivative used extensively in organic synthesis and the life sciences. With both its α - and ϵ -amino groups protected by the acid-labile tert-butoxycarbonyl (Boc) group, this molecule serves as a fundamental building block in classical solution-phase and solid-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and key applications. We delve into detailed protocols, the rationale behind methodological choices, and its strategic importance in the development of peptide-based therapeutics, bioconjugates, and advanced biomolecules.

Introduction and Foundational Concepts

Lysine is a trifunctional amino acid, possessing a carboxylic acid, an α -amino group, and a side-chain ϵ -amino group. In peptide synthesis, the reactivity of both amino groups necessitates a protection strategy to ensure controlled, regioselective peptide bond formation

at the α -amino position. **(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid** addresses this by masking both nucleophilic centers with the Boc protecting group.

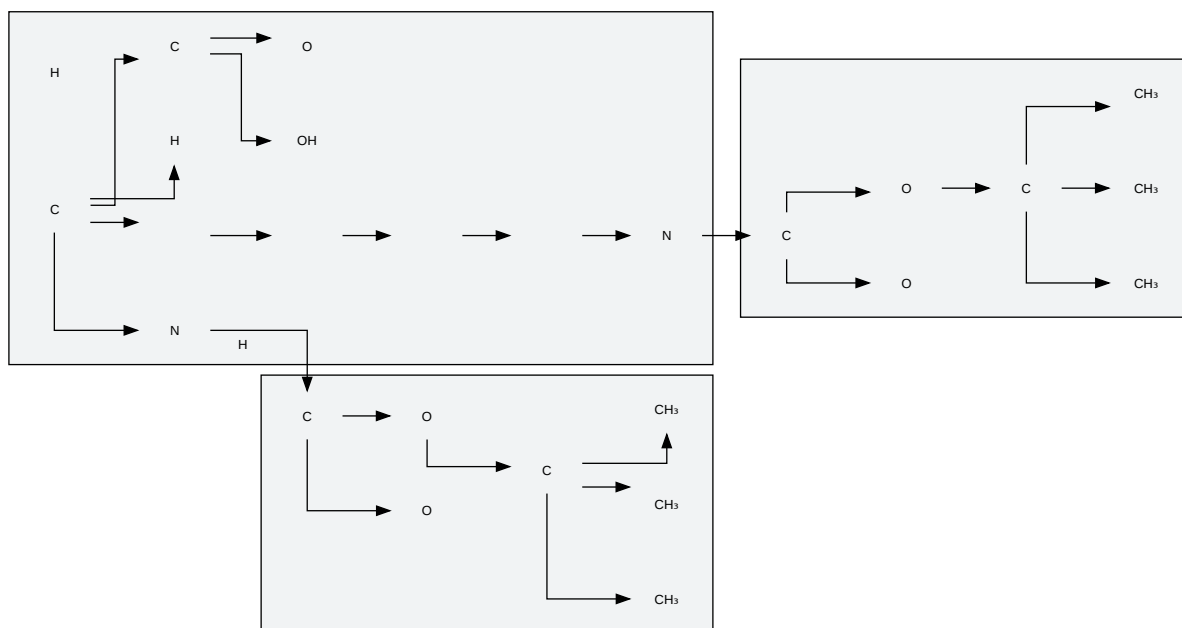
The Boc group is a cornerstone of peptide chemistry, valued for its stability under a wide range of conditions, including those that are basic, nucleophilic, and involve catalytic hydrogenolysis, while being readily removable under mild acidic conditions.^{[1][2]} The use of Boc-Lys(Boc)-OH is particularly characteristic of the Boc/Bzl (Boc/benzyl) strategy in SPPS, where the temporary N α -Boc group is removed iteratively with acids like trifluoroacetic acid (TFA), and side-chain protecting groups (often benzyl-based) are cleaved in a final, strong acid step.

Physicochemical Properties and Characterization

The identity and purity of Boc-Lys(Boc)-OH are paramount for its successful application. Below are its core properties and the analytical methods used for its validation.

Chemical Structure

The molecule consists of a hexanoic acid backbone with the (S)-stereochemistry at the α -carbon (C2). Both the amino group at C2 and the amino group at the distal C6 position are protected as tert-butyl carbamates.



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Caption: Chemical Structure of Boc-Lys(Boc)-OH.

Core Physicochemical Data

Property	Value	Source(s)
CAS Number	2483-46-7	[3]
Molecular Formula	C ₁₆ H ₃₀ N ₂ O ₆	[3][4][5]
Molecular Weight	346.42 g/mol	[3][4]
Appearance	White to off-white solid	[4]
Monoisotopic Mass	346.2104 Da	[5]
Predicted XLogP3	2.3	[6]
SMILES	O=C(O)--INVALID-LINK-- NC(OC(C)(C)C)=O	[3]

Analytical Characterization

- ¹H NMR Spectroscopy:** The proton NMR spectrum is a key identifier. Expected signals include: a complex multiplet for the α-proton (~4.0-4.3 ppm), multiplets for the lysine side-chain methylene protons (~1.3-1.9 ppm and ~3.1 ppm), and two large singlets for the 18 protons of the two identical tert-butyl groups (~1.45 ppm).
- ¹³C NMR Spectroscopy:** The carbon spectrum should show signals for the carboxyl carbon (~175 ppm), the carbonyl carbons of the Boc groups (~156 ppm), the quaternary and methyl carbons of the Boc groups (~80 and ~28 ppm, respectively), and the six carbons of the lysine backbone.
- Mass Spectrometry (MS):** Electrospray ionization (ESI-MS) is commonly used. Expected adducts in positive mode would be [M+H]⁺ at m/z 347.2 and [M+Na]⁺ at m/z 369.2.[5]
- Purity (HPLC):** Purity is typically assessed by reverse-phase high-performance liquid chromatography (RP-HPLC), which should show a single major peak.

Synthesis and Purification

The most common and economically viable synthesis starts from L-lysine. The core challenge is the selective protection of the two amino groups. While various methods exist, a robust

approach involves the use of di-tert-butyl dicarbonate (Boc_2O or "Boc anhydride"), a mild and efficient Boc-donating reagent.^[2]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of Boc-Lys(Boc)-OH.

Field-Proven Experimental Protocol

This protocol is based on established principles for N-Boc protection of amino acids.^{[2][7]}

- Dissolution & Basification:
 - Dissolve L-lysine hydrochloride (1 equiv.) in a 1:1 mixture of water and a suitable organic solvent like dioxane or THF.
 - Cool the solution to 0 °C in an ice bath.
 - Add a base, such as triethylamine (TEA, ~3.5 equiv.) or sodium hydroxide, portion-wise to neutralize the hydrochloride and create basic conditions necessary for the reaction.
Causality: The amino groups must be in their free base form (deprotonated) to act as effective nucleophiles against the Boc anhydride.
- Boc Protection:
 - To the cooled, basic solution of lysine, add a solution of di-tert-butyl dicarbonate (Boc_2O , ~2.2-2.5 equiv.) dissolved in the same organic solvent.
 - Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Causality: Boc_2O is the electrophile. The amine attacks one of the carbonyl carbons, leading to the formation of the carbamate and the release of tert-butanol and CO_2 .
- Work-up and Extraction:
 - Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

- Dilute the remaining aqueous solution with water and perform an extraction with a non-polar solvent like ether or hexane to remove unreacted Boc_2O and byproducts.
- Cool the aqueous layer again to 0 °C and carefully acidify it to a pH of ~2-3 using a dilute acid such as 5% citric acid or cold 1N HCl. The product should precipitate as a white solid or oil. Causality: Acidification protonates the carboxylate group, rendering the molecule neutral and significantly less soluble in water, thus enabling its extraction or precipitation.
- Extract the product into an organic solvent like ethyl acetate (3x).
- Purification and Isolation:
 - Combine the organic extracts and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4), filter, and evaporate the solvent under reduced pressure to yield the crude product.
 - The product can be further purified by recrystallization, typically from a solvent system like ethyl acetate/hexane, to yield Boc-Lys(Boc)-OH as a white solid.

Core Applications in Synthesis

Boc-Lys(Boc)-OH is a key reagent in the synthesis of peptides and related molecules.^[8] Its primary utility is in Boc-based Solid-Phase Peptide Synthesis (SPPS).

Role in Boc-SPPS

In Boc-SPPS, a peptide chain is assembled sequentially while anchored to an insoluble polymer resin. Boc-Lys(Boc)-OH is used to introduce a lysine residue into the growing peptide.

Key Principles:

- **N α -Protection:** The α -amino Boc group prevents the amino acid from polymerizing with itself and ensures it is added as a single unit.
- **Side-Chain Protection:** The ϵ -amino Boc group protects the lysine side-chain from participating in unwanted reactions during peptide coupling steps.

- **Deprotection/Coupling Cycle:** The synthesis proceeds via a cycle of N α -Boc deprotection followed by coupling of the next Boc-protected amino acid.

Boc-SPPS Workflow Diagram

Caption: General cycle for Boc Solid-Phase Peptide Synthesis (SPPS).

Protocol for Incorporation in Boc-SPPS

- **Resin Preparation:** Start with a peptide-resin that has a free N-terminal amino group.
- **Deprotection:** Treat the preceding amino acid on the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for ~20-30 minutes to remove its N α -Boc group.[9] This exposes the free α -amino group for the next coupling step.
- **Neutralization:** Wash the resin with DCM and then neutralize the resulting ammonium trifluoroacetate salt with a solution of a hindered base, such as 10% N,N-diisopropylethylamine (DIEA) in DCM. Causality: The coupling reaction requires a free amine nucleophile; neutralization deprotonates the ammonium salt formed during the acid deprotection step.
- **Coupling:** In a separate vessel, pre-activate Boc-Lys(Boc)-OH (3-4 equiv.) with coupling reagents (e.g., HBTU/HOBt or DCC/HOBt) in a solvent like N,N-dimethylformamide (DMF) or DCM in the presence of DIEA. Add this activated solution to the resin. Allow the reaction to proceed for 1-2 hours.
- **Wash:** After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The cycle can now be repeated to add the next amino acid.

Applications in Drug Development

The ability to precisely incorporate lysine into peptide sequences makes Boc-Lys(Boc)-OH a valuable asset in medicinal chemistry and drug development.[8]

- **Peptide-Based Therapeutics:** It is a fundamental building block for synthesizing peptide drugs where lysine residues are critical for structure, function, or solubility.[8]

- **Non-Viral Gene Vectors:** As a polypeptide derivative, it can be used to synthesize multifunctional amphiphilic peptide dendrimers. These complex, branched structures are explored as non-viral vectors for gene delivery in cancer research and other fields.[10]
- **Bioconjugation:** While Fmoc-Lys(Boc)-OH is more common for orthogonal strategies, Boc-Lys(Boc)-OH can be used in solution-phase synthesis to build peptide fragments that are later used in bioconjugation processes, linking them to other molecules like drugs, imaging agents, or polymers.[8]

Handling, Storage, and Safety

- **Handling:** Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents. For long-term stability, storage at -20°C is recommended.[3]
- **Safety:** While not acutely toxic, the compound is an organic acid and can cause irritation. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed information.

Conclusion

(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid is more than just a protected amino acid; it is an enabling tool for the precise chemical construction of complex peptides and macromolecules. Its properties are well-defined, its synthesis is robust, and its role in the classic Boc-SPPS workflow is indispensable. For researchers in peptide chemistry, drug discovery, and biomaterials science, a thorough understanding of Boc-Lys(Boc)-OH—from its synthesis and characterization to its strategic application—is essential for innovation and success.

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